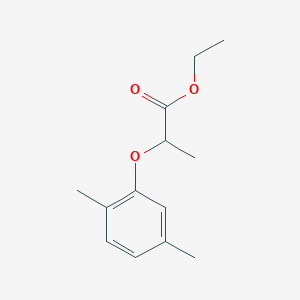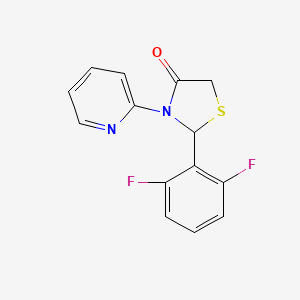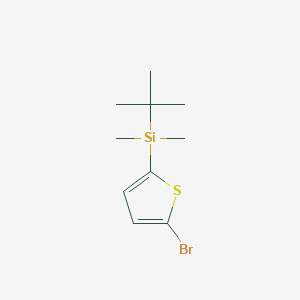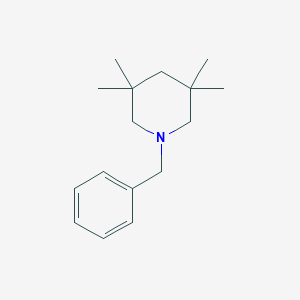
Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester is an organic compound with the molecular formula C13H18O3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hydrogen atoms of the phenyl ring are substituted by two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester typically involves the esterification of 2-(2,5-dimethylphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(2,5-dimethylphenoxy)propanoic acid.
Reduction: 2-(2,5-dimethylphenoxy)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2,2-dimethyl-, ethyl ester: Similar structure but with different substitution on the phenyl ring.
Propanoic acid, 2-methyl-, ethyl ester: Lacks the phenoxy group, resulting in different chemical properties.
Phenethyl pivalate: Contains a phenethyl group instead of the 2,5-dimethylphenoxy group.
Uniqueness
Propanoic acid, 2-(2,5-dimethylphenoxy)-, ethyl ester is unique due to the presence of the 2,5-dimethylphenoxy group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
153472-90-3 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
ethyl 2-(2,5-dimethylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3 |
InChI-Schlüssel |
KKBMTACYQCWETE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)

![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
![Dimethyl [(3S)-hept-4-en-3-yl]propanedioate](/img/structure/B14260819.png)


![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

